molecular formula C18H13ClFN5O2 B2873010 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1286702-81-5

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2873010
CAS No.: 1286702-81-5
M. Wt: 385.78
InChI Key: ZXAROGSPWYSKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including chloro, fluoro, and acetamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . Another approach involves the use of α-keto acids and 2-hydrazinopyridines in a KI-catalyzed oxidative cyclization . These methods are efficient and environmentally friendly, making them suitable for industrial production.

Industrial Production Methods

For large-scale production, the KI-catalyzed oxidative cyclization method is preferred due to its high efficiency and minimal environmental impact . This method allows for the synthesis of the compound in a single pot, reducing the need for multiple purification steps and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and DMSO.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while substitution reactions can yield a variety of substituted triazoloquinazolines .

Scientific Research Applications

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its potential as a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O2/c1-10-2-4-12(20)7-14(10)22-16(26)8-25-18(27)24-9-21-15-6-11(19)3-5-13(15)17(24)23-25/h2-7,9H,8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAROGSPWYSKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.